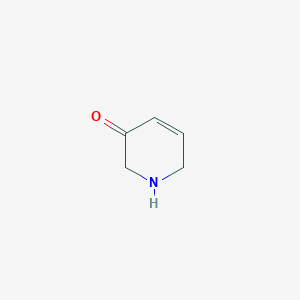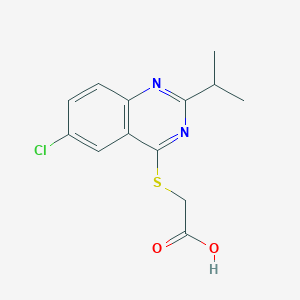
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a compound that features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the lithium ion and the 4-chlorophenyl group further enhances its chemical behavior, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide undergoes ring closure to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Photoredox catalysis has been employed to generate oxetanes from alcohols and vinyl sulfonium ions under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles or acids, leading to the formation of open-chain compounds.
Substitution reactions: The presence of the 4-chlorophenyl group allows for electrophilic aromatic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the lithium ion or the organic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for ring-opening reactions, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield open-chain carboxylates, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring and the 4-chlorophenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The lithium ion can also participate in ionic interactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane derivatives: These compounds also feature a strained ring structure but with three members instead of four.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can exhibit varying reactivity and applications.
Uniqueness
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is unique due to the presence of the lithium ion and the 4-chlorophenyl group, which confer distinct chemical properties and reactivity compared to other oxetane derivatives .
Propiedades
Fórmula molecular |
C10H8ClLiO3 |
|---|---|
Peso molecular |
218.6 g/mol |
Nombre IUPAC |
lithium;2-(4-chlorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
UVYGCCYXQCHJFP-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1COC1(C2=CC=C(C=C2)Cl)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)






![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)


![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)


